molecular formula C11H15Cl2NO B13273243 4-{[(2,4-Dichlorophenyl)methyl]amino}butan-2-ol

4-{[(2,4-Dichlorophenyl)methyl]amino}butan-2-ol

Cat. No.: B13273243
M. Wt: 248.15 g/mol
InChI Key: GKANBINABSDASQ-UHFFFAOYSA-N
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Description

4-{[(2,4-Dichlorophenyl)methyl]amino}butan-2-ol is a secondary amine-alcohol derivative featuring a 2,4-dichlorophenyl group attached via a methylamino linkage to a butan-2-ol backbone.

Properties

Molecular Formula

C11H15Cl2NO

Molecular Weight

248.15 g/mol

IUPAC Name

4-[(2,4-dichlorophenyl)methylamino]butan-2-ol

InChI

InChI=1S/C11H15Cl2NO/c1-8(15)4-5-14-7-9-2-3-10(12)6-11(9)13/h2-3,6,8,14-15H,4-5,7H2,1H3

InChI Key

GKANBINABSDASQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCNCC1=C(C=C(C=C1)Cl)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2,4-Dichlorophenyl)methyl]amino}butan-2-ol typically involves the reaction of 2,4-dichlorobenzylamine with butan-2-ol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[(2,4-Dichlorophenyl)methyl]amino}butan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amine derivatives .

Scientific Research Applications

4-{[(2,4-Dichlorophenyl)methyl]amino}butan-2-ol, with the CAS No. 854587-07-8 and the molecular formula C11H15Cl2NOC_{11}H_{15}Cl_2NO, is a chemical compound that has potential applications in various scientific research fields . Studies suggest that it may modulate inflammatory pathways, providing a basis for its use in inflammatory conditions.

Antimicrobial Activity

Studies have evaluated the antimicrobial efficacy of this compound against various pathogens and have indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Effects

In vitro experiments demonstrated that the compound reduced the production of pro-inflammatory cytokines in activated macrophages, which supports its application in treating inflammatory diseases.

Neurotransmitter Interaction

Research involving animal models indicated that administration of this compound led to increased levels of serotonin and dopamine in the brain, correlating with improved mood-related behaviors.

Structural Variations

Recent studies have focused on optimizing the compound for enhanced biological activity. For instance, modifications to the butanol side chain have been explored to improve receptor binding affinity and reduce side effects.

Table 2: Research Findings on Structural Variations

Compound VariationpIC₅₀ (nM)Observed Activity
Parent Compound32Baseline activity
Modified Compound A17Increased potency
Modified Compound B524Enhanced receptor binding

Mechanism of Action

The mechanism of action of 4-{[(2,4-Dichlorophenyl)methyl]amino}butan-2-ol involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets are not well-characterized, but it is believed to modulate certain cellular processes through its functional groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s key distinguishing feature is the 2,4-dichlorophenylmethylamino substituent. Below is a systematic comparison with analogous molecules:

Structural Analogues from Piperazine and Fluorenyl Families ()

Compounds 13f , 14a , 14b , and 15a share a butan-2-ol backbone but incorporate piperazine or fluorenyl groups. For example:

  • 14a: 4-(((9H-Fluoren-2-yl)methyl)amino)-1-(4-(2,3-dichlorophenyl)piperazin-1-yl)butan-2-ol Key differences:
  • Substitution pattern: 2,3-dichlorophenyl (vs. 2,4-dichlorophenyl in the target compound).
  • Additional piperazine ring enhances hydrogen-bonding capacity and receptor affinity (e.g., G protein-coupled receptors, as suggested by ) .
    • Physical properties : Melting point 168–170°C (higher than typical alcohols due to crystalline packing from piperazine and fluorenyl groups) .
    • Synthesis : 92% yield via reductive amination (NaBH4), indicating efficient methodology compared to the target compound’s unspecified route .

Agrochemical Triazoles ()

Compounds like etaconazole and propiconazole feature 2,4-dichlorophenyl groups but differ critically in core structure:

  • Etaconazole : 1-((2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole
    • Key differences :
  • Triazole ring (vs. amino alcohol in the target compound) confers antifungal activity by inhibiting ergosterol biosynthesis.
  • Dioxolane ring enhances lipophilicity, improving membrane penetration .
    • Applications : Broad-spectrum fungicide (vs. uncertain bioactivity for the target compound) .

Nitrophenyl Derivatives ()

The compound 4-{4-(1-hydroxyethyl)-2-nitrophenylamino}butan-2-ol shares the butan-2-ol backbone but includes a nitro group and hydroxyethyl substituent:

  • Hydroxyethyl group introduces an additional stereocenter, complicating synthesis and purification .
  • Molecular weight : 292.31 g/mol (C13H20N2O4) vs. ~292–350 g/mol for dichlorophenyl analogs (estimated for the target compound) .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Bioactivity/Use
4-{[(2,4-Dichlorophenyl)methyl]amino}butan-2-ol Butan-2-ol 2,4-Dichlorophenylmethylamino ~280–300 (estimated) N/A Unknown (structural analog studies suggest receptor modulation)
14a Butan-2-ol + piperazine 2,3-Dichlorophenyl, fluorenyl ~450–470 (estimated) 168–170 GPCR ligand potential
Etaconazole Triazole + dioxolane 2,4-Dichlorophenyl, ethyl ~329.2 N/A Antifungal agent
4-{4-(1-hydroxyethyl)-2-nitrophenylamino}butan-2-ol Butan-2-ol Nitrophenyl, hydroxyethyl 292.31 N/A Unreported (structural studies only)

Research Implications

  • Structure-Activity Relationships (SAR) :
    • The 2,4-dichlorophenyl group may enhance lipophilicity and membrane permeability compared to 2,3-dichloro analogs .
    • Piperazine or triazole incorporation (absent in the target compound) significantly alters receptor binding and bioactivity .
  • Synthetic Challenges :
    • The target compound’s secondary amine-alcohol structure likely requires reductive amination (NaBH4) or nucleophilic substitution, similar to ’s methods .

Biological Activity

4-{[(2,4-Dichlorophenyl)methyl]amino}butan-2-ol is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound features a butanol backbone with a 2,4-dichlorophenyl group attached to an amino group. Its molecular formula is C12H15Cl2NC_{12}H_{15}Cl_2N with a molecular weight of approximately 248.15 g/mol. The presence of the dichlorophenyl moiety is significant for its interaction with biological targets.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis (Mtb). In high-throughput screening, compounds structurally related to this compound showed promising minimum inhibitory concentrations (MIC) against Mtb .
  • Cytotoxicity : The compound's cytotoxic effects have been evaluated against human cell lines. For instance, Mannich bases similar to this compound have demonstrated cytotoxicity with IC_50 values indicating significant activity against cancer cell lines .
  • Mechanism of Action : Investigations into the mechanism suggest that the compound may act through multiple pathways, including enzyme inhibition and receptor modulation. Studies on Mannich bases highlight their potential as inhibitors of various enzymes, which may be relevant for understanding the action of this specific compound .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The introduction of different substituents on the phenyl ring or modifications to the butanol backbone can significantly affect its efficacy and selectivity. For example:

SubstituentEffect on Activity
Hydroxyl GroupIncreases solubility and may enhance antibacterial activity
Alkyl Chain LengthLonger chains may improve membrane penetration but could also increase toxicity
Halogen SubstitutionVaries; can enhance potency or selectivity depending on the target

Case Studies

  • Antimycobacterial Activity : A study screened over 100,000 compounds for activity against M. tuberculosis. Compounds similar to this compound were identified with MIC values below 20 µM, indicating strong antitubercular potential .
  • Cytotoxicity in Cancer Models : Research focusing on Mannich bases has shown that derivatives can exhibit cytotoxicity towards various cancer cell lines, with some compounds demonstrating IC_50 values significantly lower than conventional chemotherapeutics like 5-fluorouracil .
  • Enzyme Inhibition Studies : Investigations into enzyme interactions revealed that certain derivatives act as potent inhibitors of key metabolic enzymes involved in cancer progression and microbial resistance mechanisms .

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